molecular formula C13H13F2NO3S2 B3042790 2,4-Difluoro-N-{2-[(fur-2-ylmethyl)thio]ethyl}benzenesulphonamide CAS No. 680211-96-5

2,4-Difluoro-N-{2-[(fur-2-ylmethyl)thio]ethyl}benzenesulphonamide

Cat. No. B3042790
CAS RN: 680211-96-5
M. Wt: 333.4 g/mol
InChI Key: LIXYLFVVMJMMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-N-{2-[(fur-2-ylmethyl)thio]ethyl}benzenesulphonamide, also known as DFB, is a chemical compound that has been widely used in scientific research. It has been found to have a variety of applications in fields such as pharmacology, biochemistry, and molecular biology.

Scientific Research Applications

Synthesis and Structural Analysis

  • Co(II) Complexes and Anticancer Activity : Co(II) complexes of related benzenesulphonamides were synthesized and studied for their structure and anticancer activity against human breast cancer cell line (MCF 7) (Vellaiswamy & Ramaswamy, 2017).
  • Synthetic and Spectroscopic Studies : Detailed synthetic and spectroscopic studies on N-(i,j-Disubstituted Phenyl)-4- Substituted Benzenesulphonamides were conducted to understand their chemical properties (Shetty & Gowda, 2005).

Antimicrobial and Antiviral Activities

Biological Activity Evaluation

  • Inhibitory Activity Against Orthopoxvirus : Certain derivatives of benzenesulphonamide were found to be effective against orthopoxvirus replication in vitro, offering insights into new antiviral agents (Selvam, Murugesh, Chandramohan, Keith, & Kern, 2006).
  • Evaluation of New Benzenesulphonamide Derivatives : New derivatives were synthesized and tested for their anti-inflammatory, anti-microbial, and anti-oxidant activities, contributing to the development of new therapeutic agents (Eze, Okoro, Ugwu, & Okafor, 2019).

Chemical Analysis and Characterization

  • Determination of Sulphonamides : A study on the determination of sulphonamides, including benzenesulphonamide derivatives, by electron-capture gas chromatography, is crucial for analytical chemistry applications (Gyllenhaal & Ehrsson, 1975).

properties

IUPAC Name

2,4-difluoro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO3S2/c14-10-3-4-13(12(15)8-10)21(17,18)16-5-7-20-9-11-2-1-6-19-11/h1-4,6,8,16H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXYLFVVMJMMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCCNS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-N-{2-[(fur-2-ylmethyl)thio]ethyl}benzenesulphonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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